molecular formula C4H7N3 B156609 5-methyl-1H-imidazol-2-amine CAS No. 6653-42-5

5-methyl-1H-imidazol-2-amine

Cat. No.: B156609
CAS No.: 6653-42-5
M. Wt: 97.12 g/mol
InChI Key: BKRYFHAXBGUIOI-UHFFFAOYSA-N
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Description

5-Methyl-1H-imidazol-2-amine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a methyl group attached to the fifth carbon and an amino group attached to the second carbon of the imidazole ring. It is a versatile molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-imidazol-2-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst under mild conditions can yield the desired imidazole derivative . Another method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Advanced techniques such as continuous flow synthesis may also be employed to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives using reducing agents like sodium borohydride.

    Substitution: The amino group at the second position can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions often conducted in polar aprotic solvents.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Substituted imidazoles with various functional groups.

Scientific Research Applications

5-Methyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use in drug development for various diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and catalysts. Its unique chemical properties make it valuable in the development of new materials and industrial processes.

Comparison with Similar Compounds

    1H-imidazole: The parent compound of the imidazole family, lacking the methyl and amino substituents.

    2-Methyl-1H-imidazole: Similar to 5-methyl-1H-imidazol-2-amine but with the methyl group at the second position.

    4-Methyl-1H-imidazole: Another isomer with the methyl group at the fourth position.

Uniqueness: this compound is unique due to the specific positioning of the methyl and amino groups, which confer distinct chemical and biological properties This unique structure allows it to participate in specific reactions and interactions that are not possible with other imidazole derivatives

Properties

IUPAC Name

5-methyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-3-2-6-4(5)7-3/h2H,1H3,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRYFHAXBGUIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90314082
Record name 5-methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6653-42-5
Record name 5-methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90314082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-imidazol-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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